ethyl 4-(2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions and techniques. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . The molecule adopts a specific shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features intermolecular interactions, resulting in a two-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is a solid with a melting point of 83.0 to 87.0 °C . Its molecular formula is C14H23NO4 and it has a molecular weight of 269.34 .Scientific Research Applications
Polyazanaphthalenes Synthesis
The compound has been investigated for its potential in synthesizing polyazanaphthalenes, which are crucial for developing new organic materials. Research has shown its versatility in reacting with nucleophilic reagents to produce various derivatives, highlighting its importance in organic synthesis and material science (Harb et al., 1989).
Cardiovascular Activity Research
In cardiovascular research, derivatives of the compound have been synthesized and evaluated for their cardiovascular activity. This includes the study of their electrochemical oxidation properties, which is essential for understanding their mechanism of action and potential therapeutic applications (Krauze et al., 2004).
Antimicrobial Activity Evaluation
Another area of research involves evaluating the compound's derivatives for their antimicrobial activity. This includes the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with observed antibacterial and antifungal activities, indicating potential for developing new antimicrobial agents (Faty et al., 2010).
Palladium-catalyzed CH Functionalization
The compound's utility in palladium-catalyzed CH functionalization has been explored to synthesize oxindoles, which are valuable scaffolds in medicinal chemistry. This process demonstrates the compound's role in facilitating complex chemical transformations, contributing to the synthesis of biologically active molecules (Magano et al., 2014).
Microwave-Assisted Amidation
Microwave-assisted amidation of the compound has been studied, showcasing a method to produce carboxamides efficiently. This technique underlines the importance of the compound in developing green chemistry protocols for amide synthesis, contributing to more sustainable chemical processes (Milosevic et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 4-(2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate” are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
ethyl 4-[[2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c1-3-31-18-8-6-5-7-17(18)26-14-13-25(20(28)21(26)29)15-19(27)23-16-9-11-24(12-10-16)22(30)32-4-2/h5-8,13-14,16H,3-4,9-12,15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERFNJANQPSQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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